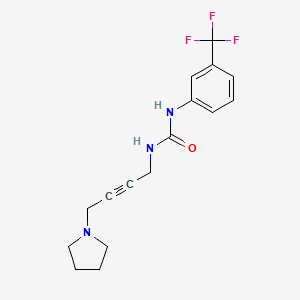

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

CAS No.: 1421584-88-4

Cat. No.: VC6934383

Molecular Formula: C16H18F3N3O

Molecular Weight: 325.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421584-88-4 |

|---|---|

| Molecular Formula | C16H18F3N3O |

| Molecular Weight | 325.335 |

| IUPAC Name | 1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-5-7-14(12-13)21-15(23)20-8-1-2-9-22-10-3-4-11-22/h5-7,12H,3-4,8-11H2,(H2,20,21,23) |

| Standard InChI Key | LBIGIQSQYVDWKE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Introduction

The compound 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that combines elements of urea chemistry with specific functional groups, such as a pyrrolidine ring and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects, which are common among urea derivatives .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable isocyanate with an amine. For example, 4-(pyrrolidin-1-yl)but-2-yn-1-amine would react with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative. This process requires careful control of reaction conditions to ensure high yields and purity.

Potential Applications

Given its structural features, this compound could be explored for various applications, including:

-

Anticancer Research: As a potential inhibitor of cell proliferation, it may be useful in cancer therapy.

-

Pharmaceutical Development: Its unique structure could provide insights into designing new drugs with improved efficacy and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume